2-(4-Chloropyrimidin-2-yl)acetonitrile
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Overview
Description
2-(4-Chloropyrimidin-2-yl)acetonitrile is a chemical compound with the molecular formula C6H4ClN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloropyrimidin-2-yl)acetonitrile typically involves the reaction of 4-chloropyrimidine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the acetonitrile, followed by nucleophilic substitution at the 2-position of the chloropyrimidine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloropyrimidin-2-yl)acetonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can undergo cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydride or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-(4-aminopyrimidin-2-yl)acetonitrile .
Scientific Research Applications
2-(4-Chloropyrimidin-2-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chloropyrimidin-2-yl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific derivative or application being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloropyrimidin-4-yl)acetonitrile
- 2-(4-Chloropyridin-2-yl)acetonitrile
- 4-Amino-5-bromo-2-chloropyrimidine
Uniqueness
2-(4-Chloropyrimidin-2-yl)acetonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C6H4ClN3 |
---|---|
Molecular Weight |
153.57 g/mol |
IUPAC Name |
2-(4-chloropyrimidin-2-yl)acetonitrile |
InChI |
InChI=1S/C6H4ClN3/c7-5-2-4-9-6(10-5)1-3-8/h2,4H,1H2 |
InChI Key |
OCOCAPZSPBKWTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1Cl)CC#N |
Origin of Product |
United States |
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